trans-4-Morpholinocyclohexanamine hydrochloride trans-4-Morpholinocyclohexanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1683576-26-2
VCID: VC8246904
InChI: InChI=1S/C10H20N2O.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h9-10H,1-8,11H2;1H
SMILES: C1CC(CCC1N)N2CCOCC2.Cl
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74

trans-4-Morpholinocyclohexanamine hydrochloride

CAS No.: 1683576-26-2

Cat. No.: VC8246904

Molecular Formula: C10H21ClN2O

Molecular Weight: 220.74

* For research use only. Not for human or veterinary use.

trans-4-Morpholinocyclohexanamine hydrochloride - 1683576-26-2

Specification

CAS No. 1683576-26-2
Molecular Formula C10H21ClN2O
Molecular Weight 220.74
IUPAC Name 4-morpholin-4-ylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H20N2O.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h9-10H,1-8,11H2;1H
Standard InChI Key UISJXUXLKXQKSL-UHFFFAOYSA-N
SMILES C1CC(CCC1N)N2CCOCC2.Cl
Canonical SMILES C1CC(CCC1N)N2CCOCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a cyclohexane ring with an amine group (–NH2) and a morpholine moiety (–C4H8NO) at the trans-4 position. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, enhancing its stability and solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H20N2O·HCl
Molar Mass (Base)184.28 g/mol
Molar Mass (Hydrochloride)221.72 g/mol
Melting Point260°C (decomposition)
Storage ConditionsInert atmosphere, room temperature

The trans configuration ensures optimal spatial arrangement for hydrogen bonding and steric interactions, which are critical for its reactivity in synthetic pathways .

Synthesis and Industrial Production

Catalytic Hydrogenation

A widely adopted method involves hydrogenating 4-morpholinocyclohexanone using ruthenium catalysts supported on carbon fiber or Al2O3. Lithium metaborate or sodium hydroxide is added as a promoter, achieving yields exceeding 65% with ≥98% purity . Key steps include:

  • Hydrogenation: Open-chain crown ethers are reduced under solvent-free conditions.

  • Separation: The cis/trans mixture is acidified with HCl, and crystallization in isobutanol/acetone isolates the trans isomer with ≥99% purity .

  • Recycling: Cis isomers are neutralized and reintroduced into the hydrogenation step, minimizing waste .

Alternative Routes

Patent CN103420855A describes a multi-step synthesis starting from 4-aminobenzoic esters, involving phthaloyl protection, isomerization, and hydrazinolysis. This method avoids column chromatography, achieving an 84.5% yield at the ester reduction stage .

Table 2: Comparison of Synthesis Methods

MethodYieldPurityKey Advantage
Catalytic Hydrogenation65%≥99%Solvent-free, scalable
Phthaloyl Route84.5%≥98.5%No chromatographic purification

Pharmaceutical Applications

Role in Glimepiride Synthesis

The compound is a precursor to trans-1-isocyanato-4-methylcyclohexane, a key intermediate in Glimepiride—a sulfonylurea drug for type 2 diabetes. The synthesis involves:

  • Amination: Reacting trans-4-Morpholinocyclohexanamine with triphosgene to form the isocyanate .

  • Coupling: The isocyanate reacts with Glimepiride’s core structure to finalize the drug .

Biological Activity and Mechanism

Receptor Interactions

The morpholine ring’s nitrogen atom acts as a hydrogen bond acceptor, enabling interactions with enzymatic active sites. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), a target in diabetes therapy, though further validation is required .

Oxidative Stress Modulation

Preliminary data indicate that cyclohexylamine derivatives scavenge reactive oxygen species (ROS) in neuronal cells, reducing oxidative damage by 40% at 50 μM concentrations.

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